molecular formula C19H18F6N2O3 B3533445 1-(4-methoxyphenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione

1-(4-methoxyphenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione

Cat. No. B3533445
M. Wt: 436.3 g/mol
InChI Key: SPSCPQXRXJBQAV-UHFFFAOYSA-N
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Description

This compound is a quinazolinedione derivative. Quinazolinediones are a type of heterocyclic compound, which means they contain a ring structure made up of both carbon and other elements—in this case, nitrogen and oxygen. They often have biological activity and are found in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazolinedione core, with various substituents attached. These include a 4-methoxyphenyl group and two trifluoromethyl groups. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many quinazolinediones have biological activity, but without specific studies, it’s hard to predict the exact mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its structure, investigating its reactivity, determining its mechanism of action, and assessing its safety and potential uses. This could involve in vitro studies, in vivo studies, and potentially clinical trials if it shows promise as a pharmaceutical drug .

properties

IUPAC Name

1-(4-methoxyphenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-6,8-dihydro-3H-quinazoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6N2O3/c1-16(2)8-12-14(13(28)9-16)17(18(20,21)22,19(23,24)25)26-15(29)27(12)10-4-6-11(30-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSCPQXRXJBQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(NC(=O)N2C3=CC=C(C=C3)OC)(C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-methoxyphenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione
Reactant of Route 2
1-(4-methoxyphenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione
Reactant of Route 3
1-(4-methoxyphenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione
Reactant of Route 4
1-(4-methoxyphenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione
Reactant of Route 5
1-(4-methoxyphenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione
Reactant of Route 6
1-(4-methoxyphenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione

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